molecular formula C16H12N4O2 B2801846 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide CAS No. 1428352-68-4

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide

Cat. No.: B2801846
CAS No.: 1428352-68-4
M. Wt: 292.298
InChI Key: IWFFHUXQSPEKLP-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core linked to a phenyl group and an isonicotinamide moiety, which contributes to its diverse chemical reactivity and biological activity.

Scientific Research Applications

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Future Directions

The compound has shown promising results in preclinical models and has potential for further development . It has been used in clinical trials for the treatment of dyslipidemia . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting more extensive safety and efficacy trials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide typically involves the condensation of 6-oxo-1,6-dihydropyridazine derivatives with isonicotinic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction may be carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyridazinone ring.

    Substitution: The phenyl and isonicotinamide groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce compounds with reduced pyridazinone rings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and isonicotinamide-based molecules. Examples are:

  • 2-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid
  • 3-(6-oxo-1,6-dihydropyridazin-3-yl)phenylacetic acid

Uniqueness

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide is unique due to its specific combination of a pyridazinone core with a phenyl group and an isonicotinamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-15-6-5-14(19-20-15)12-3-1-2-4-13(12)18-16(22)11-7-9-17-10-8-11/h1-10H,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFFHUXQSPEKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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